molecular formula C8H4Cl2F4O B1446291 3,4-Dichloro-2-(difluoromethoxy)benzodifluoride CAS No. 1803787-83-8

3,4-Dichloro-2-(difluoromethoxy)benzodifluoride

Cat. No. B1446291
M. Wt: 263.01 g/mol
InChI Key: JFLXGJVEBZBQHC-UHFFFAOYSA-N
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Description

“3,4-Dichloro-2-(difluoromethoxy)benzodifluoride” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the information might be under different but related compounds due to the complexity and vastness of chemical nomenclature23.



Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes that include reactions with various chemical reagents45. For instance, “2,4-Dichloro-3,5-difluorobenzoic acid” was synthesized from “4-chloro-3,5-difluorobenzonitrile” in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination5. However, the exact synthesis process for “3,4-Dichloro-2-(difluoromethoxy)benzodifluoride” is not explicitly mentioned in the available resources.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as NMR, FTIR, and UV-Vis spectroscopy4. However, the specific molecular structure analysis for “3,4-Dichloro-2-(difluoromethoxy)benzodifluoride” is not available in the retrieved resources.



Chemical Reactions Analysis

The chemical reactions involving “3,4-Dichloro-2-(difluoromethoxy)benzodifluoride” are not explicitly mentioned in the available resources. However, similar compounds like “3,4-DICHLOROBENZOTRIFLUORIDE” are known to be very unreactive. They generally become less reactive as more of their hydrogen atoms are replaced with halogen atoms6.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. However, the specific physical and chemical properties for “3,4-Dichloro-2-(difluoromethoxy)benzodifluoride” are not available in the retrieved resources28.


Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, “3,4-DICHLOROBENZOTRIFLUORIDE” is known to be toxic and may cause severe injury or death upon inhalation, ingestion, or skin contact6. However, the specific safety and hazards for “3,4-Dichloro-2-(difluoromethoxy)benzodifluoride” are not available in the retrieved resources.


Future Directions

The future directions for “3,4-Dichloro-2-(difluoromethoxy)benzodifluoride” are not explicitly mentioned in the available resources. However, related compounds have shown potential in various fields of research and industry, suggesting that “3,4-Dichloro-2-(difluoromethoxy)benzodifluoride” may also have potential applications in these areas4.


Please note that this analysis is based on the available resources and there might be more recent studies or data not included in this response. For a more comprehensive and up-to-date analysis, consulting a chemical database or a professional in the field is recommended.


properties

IUPAC Name

1,2-dichloro-3-(difluoromethoxy)-4-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F4O/c9-4-2-1-3(7(11)12)6(5(4)10)15-8(13)14/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLXGJVEBZBQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2-(difluoromethoxy)benzodifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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